2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at the 4th position and a pyrazin-2-yl moiety at the 5th position. The sulfanyl (-S-) linker connects the triazole ring to an acetamide group, which is further substituted with a 4-sulfamoylphenyl moiety. The sulfamoyl group (-SO$2$NH$2$) is notable for its electron-withdrawing properties, which may enhance binding affinity to biological targets such as carbonic anhydrases or inflammatory mediators .
Properties
Molecular Formula |
C15H15N7O3S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H15N7O3S2/c1-22-14(12-8-17-6-7-18-12)20-21-15(22)26-9-13(23)19-10-2-4-11(5-3-10)27(16,24)25/h2-8H,9H2,1H3,(H,19,23)(H2,16,24,25) |
InChI Key |
XLVKCYMNLNORGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method involves the regioselective S-alkylation of a precursor compound, such as 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione, with 2-chloro-N-(pyrazin-2-yl)acetamide . The intermediate is prepared by reacting 2-aminopyrazine with chloroacetyl chloride in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Structural Characteristics
The molecular structure of this compound includes:
- Triazole Ring : Known for its diverse biological properties, particularly in antifungal and antibacterial applications.
- Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
- Sulfamoyl Group : Contributes additional pharmacological properties that are particularly relevant in antimicrobial activity.
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow researchers to explore various chemical reactions and mechanisms.
Biology
The compound exhibits significant biological activities that are of interest for drug discovery:
-
Antimicrobial Activity : Studies have shown that it possesses potent antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to established antibiotics.
Microorganism MIC (µg/mL) Comparison Antibiotic MIC (µg/mL) Staphylococcus aureus 32 Methicillin 16 Escherichia coli 64 Ciprofloxacin 32 - Antifungal Activity : The compound has demonstrated effectiveness against Candida albicans, showing an inhibition rate exceeding 80% at a concentration of 50 µg/mL.
Medicine
Research indicates potential therapeutic applications in treating infections and possibly cancer. Preliminary cytotoxicity studies on human cancer cell lines suggest moderate activity, warranting further exploration into anticancer applications.
Comparative Studies
Comparative analyses with other triazole derivatives reveal that modifications to the side chains can significantly influence biological activity:
| Compound Name | Antimicrobial Activity | Antifungal Activity |
|---|---|---|
| This compound | Moderate | High |
| 1-{[5-(pyrazin-2-yl)-1H-pyrazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide | Low | Moderate |
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
Substituent Effects on Activity :
- R1 (Triazole 4th Position) : Methyl or ethyl groups (as in the target compound) generally improve metabolic stability compared to bulkier substituents like allyl .
- R2 (Triazole 5th Position) : Pyrazin-2-yl (target) vs. pyridin-2-yl : Pyrazine’s nitrogen-rich structure may enhance hydrogen bonding with enzymes like carbonic anhydrase, whereas pyridine derivatives show better antioxidant profiles .
- R3 (Acetamide Substituent) : The 4-sulfamoylphenyl group in the target compound is distinct from other aryl groups (e.g., biphenyl, difluorophenyl) and is associated with potent enzyme inhibition .
Biological Activity Trends: Anti-inflammatory/Anti-exudative: Compounds with pyrazine/pyridine and sulfonamide groups exhibit stronger activity, with the target compound’s sulfamoyl group likely enhancing efficacy . Antimicrobial: Amino or halogenated aryl groups (e.g., in ) improve activity, whereas the target compound’s sulfamoyl group may require validation . Antioxidant: Biphenyl or hydroxyl-substituted derivatives outperform pyrazine-based analogs .
Synthetic Accessibility: The target compound is synthesized via alkylation of triazole-thiol intermediates with α-chloroacetamides, a method shared with derivatives in . Pyrazine incorporation requires precise Paal-Knorr condensation or nucleophilic substitution .
Biological Activity
The compound 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a novel triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole with appropriate sulfamoyl and acetamide moieties. The structural features that contribute to its biological activity include:
- Triazole Ring : Known for its diverse biological properties, including antifungal and antibacterial activities.
- Sulfanyl Group : Enhances the compound's reactivity and potential interactions with biological targets.
- Sulfamoyl Group : Imparts additional pharmacological properties, particularly in antimicrobial activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains and fungi. Specifically:
- In Vitro Studies : The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Microorganism | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Antifungal Activity
The antifungal properties of the compound have also been explored. In particular, it has demonstrated effectiveness against common fungal pathogens:
- Case Study : In a study assessing antifungal activity, the compound showed an inhibition rate of over 80% against Candida albicans at a concentration of 50 µg/mL .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzyme Activity : The triazole ring may inhibit key enzymes involved in fungal cell wall synthesis.
- Disruption of Membrane Integrity : The sulfanyl group can disrupt microbial membranes, leading to cell lysis.
- Targeting Bacterial DNA : Similar compounds have been shown to interact with bacterial DNA, leading to impaired replication.
Research Findings
Recent research has highlighted the potential for this compound in therapeutic applications:
- Cytotoxicity Studies : Investigations into its cytotoxic effects on human cancer cell lines have shown moderate activity, suggesting further exploration for anticancer applications .
Comparative Studies
Comparative studies with other triazole derivatives indicate that modifications to the side chains can significantly influence biological activity:
| Compound Name | Antimicrobial Activity | Antifungal Activity |
|---|---|---|
| 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide | Moderate | High |
| 1-{[5-(pyrazin-2-yl)-1H-pyrazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
